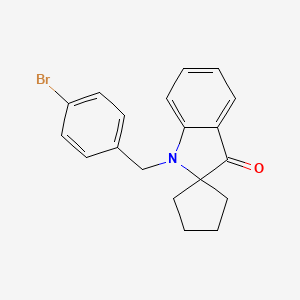
Mao-B-IN-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mao-B-IN-23 is a compound that functions as an inhibitor of monoamine oxidase B (MAO-B). Monoamine oxidase B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine. Inhibitors of monoamine oxidase B are of significant interest in the treatment of neurodegenerative diseases such as Parkinson’s disease, as they help to maintain higher levels of dopamine in the brain .
Métodos De Preparación
The synthesis of Mao-B-IN-23 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
Mao-B-IN-23 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: this compound can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Mao-B-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoamine oxidase B and its effects on neurotransmitter levels.
Biology: Investigated for its role in modulating neurotransmitter levels and its potential neuroprotective effects.
Medicine: Explored as a therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting monoamine oxidase B .
Mecanismo De Acción
Mao-B-IN-23 exerts its effects by inhibiting the activity of monoamine oxidase B. This inhibition prevents the breakdown of dopamine, leading to increased levels of dopamine in the brain. The molecular targets of this compound include the active site of monoamine oxidase B, where it binds and inhibits the enzyme’s catalytic activity. The pathways involved include the dopaminergic signaling pathway, which is crucial for motor control and cognitive functions .
Comparación Con Compuestos Similares
Mao-B-IN-23 can be compared with other monoamine oxidase B inhibitors such as selegiline and rasagiline. While all these compounds inhibit monoamine oxidase B, this compound may have unique structural features that contribute to its potency and selectivity. Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase B used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor of monoamine oxidase B with neuroprotective properties.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional mechanisms of action
This compound stands out due to its specific binding interactions and potential for reduced side effects compared to other inhibitors .
Propiedades
Fórmula molecular |
C19H18BrNO |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
1'-[(4-bromophenyl)methyl]spiro[cyclopentane-1,2'-indole]-3'-one |
InChI |
InChI=1S/C19H18BrNO/c20-15-9-7-14(8-10-15)13-21-17-6-2-1-5-16(17)18(22)19(21)11-3-4-12-19/h1-2,5-10H,3-4,11-13H2 |
Clave InChI |
XEVZVVGVFRMWCR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(=O)C3=CC=CC=C3N2CC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


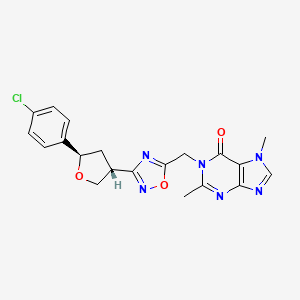
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
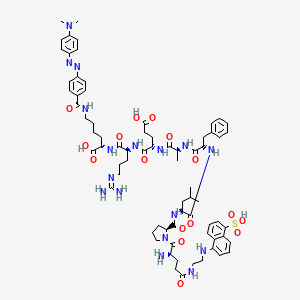
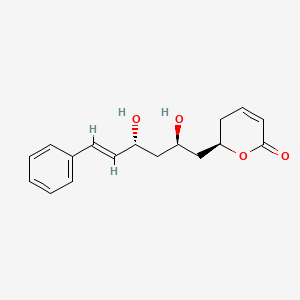
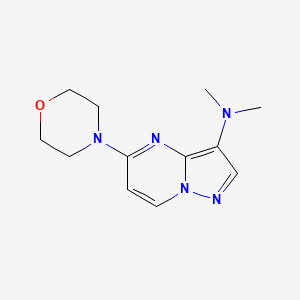
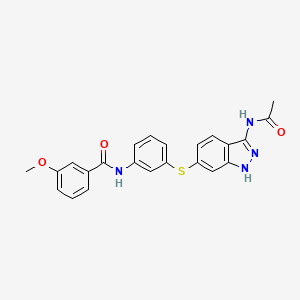
![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
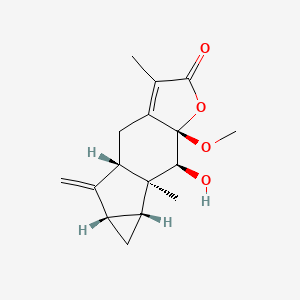
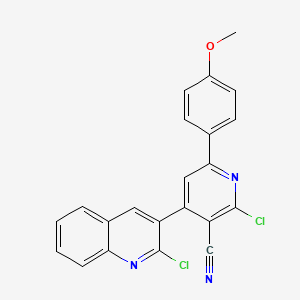
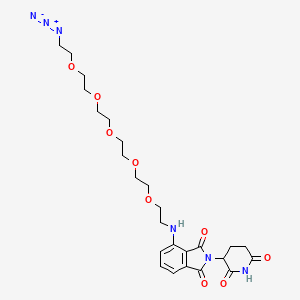
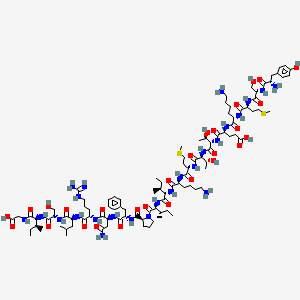
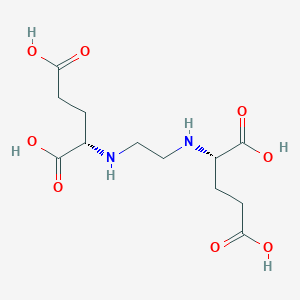
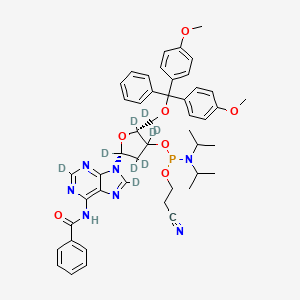
![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)
